molecular formula C9H9F2N B13318375 2-(3,5-Difluorophenyl)azetidine CAS No. 1270583-88-4

2-(3,5-Difluorophenyl)azetidine

Cat. No.: B13318375
CAS No.: 1270583-88-4
M. Wt: 169.17 g/mol
InChI Key: MRVUQBYSZWTLLA-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)azetidine is a chemical compound with the molecular formula C₉H₉F₂N. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-difluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another method involves the cyclization of β-chloroalcohols, where the initial activation of β-chloroalcohol as triflate is followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile, which then undergoes cyclization to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidines with different functional groups.

Scientific Research Applications

2-(3,5-Difluorophenyl)azetidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine family, known for its high ring strain and reactivity.

    2-Azetidinone: A β-lactam compound with significant biological and medicinal importance.

    3,5-Difluorophenyl derivatives: Compounds with similar fluorinated phenyl groups, which impart unique properties.

Uniqueness

This structural feature distinguishes it from other azetidines and related compounds, making it valuable in various research and industrial contexts .

Properties

CAS No.

1270583-88-4

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

2-(3,5-difluorophenyl)azetidine

InChI

InChI=1S/C9H9F2N/c10-7-3-6(4-8(11)5-7)9-1-2-12-9/h3-5,9,12H,1-2H2

InChI Key

MRVUQBYSZWTLLA-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CC(=C2)F)F

Origin of Product

United States

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